molecular formula C9H18NNaO3S B018068 Sodium 3-(cyclohexylamino)propane-1-sulfonate CAS No. 105140-23-6

Sodium 3-(cyclohexylamino)propane-1-sulfonate

Cat. No.: B018068
CAS No.: 105140-23-6
M. Wt: 243.3 g/mol
InChI Key: ZFIDLTODXGXBFM-UHFFFAOYSA-M
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Description

Properties

IUPAC Name

sodium;3-(cyclohexylamino)propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3S.Na/c11-14(12,13)8-4-7-10-9-5-2-1-3-6-9;/h9-10H,1-8H2,(H,11,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIDLTODXGXBFM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635424
Record name Sodium 3-(cyclohexylamino)propane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105140-23-6
Record name Sodium 3-(cyclohexylamino)propane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Sodium 3-(cyclohexylamino)propane-1-sulfonate, commonly referred to as CAPS or CAPSO, is a zwitterionic buffer widely used in biological and biochemical research. Its unique chemical structure allows it to maintain pH stability in various experimental conditions, making it a valuable tool in laboratory settings. This article explores the biological activity of CAPS, including its applications, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₉H₁₈NNaO₃S
  • Molecular Weight : 243.30 g/mol
  • CAS Number : 105140-23-6
  • pKa : Approximately 9.6 at 25°C
  • Solubility : Highly soluble in water (5 g/100 mL) .

CAPS functions primarily as a buffering agent, stabilizing pH levels in biological systems. Its zwitterionic nature allows it to interact with both cations and anions, which is crucial for maintaining physiological conditions in cell cultures and biochemical assays. The compound exhibits a high buffering capacity at alkaline pH levels (8.9 – 10.3), making it suitable for various applications including:

  • Dialysis
  • Chromatography
  • Cell culture media .

1. Cell Culture

CAPS is frequently used in cell culture media due to its ability to maintain stable pH levels during incubation. This stability is essential for optimal cell growth and function, particularly in sensitive cell lines that require precise environmental conditions.

2. Biochemical Assays

In biochemical assays, CAPS serves as a buffer that minimizes pH fluctuations during reactions involving enzymes and other biomolecules. Its effectiveness has been documented in studies examining enzyme kinetics and protein interactions.

3. Electrophoresis

The compound is utilized in electrophoresis as a running buffer, facilitating the separation of nucleic acids and proteins based on size and charge. Its low ionic strength helps reduce background noise, improving the clarity of results .

Study 1: Buffering Capacity Comparison

A comparative study evaluated the buffering capacities of various zwitterionic buffers, including CAPS. Results indicated that CAPS maintained a more stable pH over time compared to traditional buffers like Tris and phosphate buffers under similar experimental conditions .

Study 2: Impact on Enzyme Activity

Research investigating the effects of different buffers on enzyme activity found that CAPS provided optimal conditions for several enzymes, including proteases and kinases, enhancing their catalytic efficiency by stabilizing reaction environments .

Data Table: Comparison of Buffering Agents

Buffer TypepH RangeMolecular WeightSolubility (g/100 mL)Applications
CAPS8.9 - 10.3243.30 g/mol5Cell culture, electrophoresis
Tris7 - 9121.14 g/mol>100General biochemistry
Phosphate6 - 8Varies>100Enzyme assays

Safety and Toxicology

While CAPS is generally regarded as safe for laboratory use, it is important to handle it with care due to potential irritant properties upon contact with skin or eyes. Standard safety precautions should be followed when working with this compound .

Scientific Research Applications

Buffering Agent

CAPSO is widely used as a buffering agent in biochemical assays. Its pKa value of approximately 10.4 allows it to maintain a stable pH in the physiological range, which is crucial for enzyme activity and stability during experiments.

Table 1: Buffering Capacity of CAPSO

pH RangeBuffering Capacity
4 - 7Moderate
7 - 10High

Protein Purification

In protein purification processes, CAPSO serves as an effective component in chromatography. It helps maintain the desired pH and ionic strength, which are critical for the separation of proteins based on their charge and size.

Case Study: Monoclonal Antibody Production

A study demonstrated the use of CAPSO in the purification of monoclonal antibodies (mAbs). The incorporation of CAPSO in the elution buffer improved the yield and purity of mAbs, showcasing its effectiveness in biopharmaceutical applications .

Organic Synthesis Intermediate

CAPSO is utilized as an intermediate in various organic synthesis reactions. Its functional groups facilitate nucleophilic substitutions and other reactions, making it valuable for synthesizing complex organic molecules.

Table 2: Synthesis Applications of CAPSO

Reaction TypeRole of CAPSO
Nucleophilic SubstitutionReactant or catalyst
EsterificationEnhances yield
PolymerizationActs as a functional monomer

Case Study: Synthesis of α-cyano-3-phenoxybenzyl Derivatives

In a synthetic route involving CAPSO, researchers achieved a high yield (95.6%) of α-cyano-3-phenoxybenzyl derivatives using CAPSO as a rate-promoting agent. This highlights its utility in accelerating reaction rates and improving product yields .

Environmental Analysis

CAPSO has been employed in environmental monitoring, particularly for analyzing water quality. Its buffering capacity aids in maintaining stable conditions during sample analysis, ensuring accurate results.

Agricultural Chemistry

In agricultural chemistry, CAPSO is being explored for its potential as a surfactant in pesticide formulations. Its amphiphilic nature enhances the dispersion and efficacy of active ingredients in agricultural products.

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name: Sodium 3-(cyclohexylamino)propane-1-sulfonate
  • CAS No.: 105140-23-6
  • Molecular Formula : C₉H₁₈NNaO₃S
  • Molecular Weight : 243.30 g/mol .

Physicochemical Properties

  • LogP : 2.31570 (indicating moderate hydrophobicity) .
  • PSA (Polar Surface Area) : 77.61 Ų .
  • Storage : Stable at room temperature under inert conditions .
  • Applications : Widely used as a biological buffer (CAPS-Na) in biochemical assays, particularly for enzymatic studies and LC-MS compatibility .

Structural and Functional Analogues

ProteaseMAX (Sodium 3-((1-(furan-2-yl)undecyloxy)carbonylamino)propane-1-sulfonate)
  • Molecular Weight : 425.51 Da .
  • Key Features :
    • Contains a furan-2-yl group and a long hydrophobic undecyl chain.
    • Acts as a mild detergent for protein solubilization, especially with 10% acetonitrile .
    • Preferentially used in cell lysis and LC-MS workflows due to acidic precipitation compatibility .
  • Comparison with CAPS-Na :
    • Higher molecular weight and enhanced hydrophobicity due to the undecyl chain.
    • Superior for solubilizing membrane proteins, whereas CAPS-Na is primarily a buffer .
Sodium 3-(Cyclohexylamino)-2-hydroxy-propane-1-sulfonate (CAS 102601-34-3)
  • Molecular Weight : 259.30 g/mol .
  • Key Features :
    • Structural derivative of CAPS-Na with an additional hydroxyl group .
    • Used as an intermediate in organic synthesis .
  • Lower purity requirements (≥98%) compared to CAPS-Na’s molecular biology-grade applications .
3-(Cyclohexylamino)propane-1-sulfonic Acid (CAPS Free Acid, CAS 1135-40-6)
  • Molecular Weight : 221.32 g/mol .
  • Key Features: Non-sodium form of CAPS-Na. Used in buffer preparation after neutralization with NaOH .
  • Comparison with CAPS-Na :
    • Lower aqueous solubility; requires pH adjustment for buffer applications.
    • Identical functional groups but lacks sodium counterion, affecting ionic strength in solutions .

Sulfonate Detergents and Ion-Pairing Agents

Sodium 2-Methylprop-2-ene-1-sulphonate (CAS 1561-92-8)
  • Molecular Weight : 164.16 g/mol .
  • Classified as non-hazardous and used in general industrial applications .
  • Applications diverge (industrial vs. biochemical) .
Sodium 1-Heptanesulfonate (CAS 22767-50-6)
  • Molecular Weight : 202.25 g/mol (anhydrous) .
  • Key Features :
    • Short-chain alkyl sulfonate.
    • Used as an ion-pairing agent in chromatography .
  • Comparison with CAPS-Na: Lacks the cyclohexylamino group, limiting its utility in biological buffering. Smaller molecular weight and lower hydrophobicity (LogP ~1.2 estimated) .
SARS-CoV-2 3CL Protease Inhibitors (Compounds 5c, 6c, 7c)
  • Example: Sodium (2S)-1-hydroxy-2-((S)-4-methyl-2-(((((1r,4S)-4-phenylcyclohexyl)oxy)carbonyl)amino)pentanamido)-3-((S)-2-oxopyrrolidin-3-yl)propane-1-sulfonate (Compound 5c) Molecular Weight: ~598.22 Da . Key Features:
  • Complex structure with phenylcyclohexyl and pyrrolidinone groups.
  • High inhibitory activity against viral proteases .
  • Comparison with CAPS-Na :
    • Designed for targeted enzyme inhibition, unlike CAPS-Na’s general buffering role.
    • Higher molecular weight and multifunctional groups enhance binding specificity .
Sodium 3,5-Dichloro-2-hydroxybenzenesulphonate
  • Molecular Weight : ~285.10 g/mol .
  • Key Features :
    • Aromatic sulfonate with dichloro and hydroxy substituents.
    • Used in organic synthesis and as a specialty chemical .
  • Comparison with CAPS-Na :
    • Rigid aromatic structure vs. CAPS-Na’s flexible aliphatic chain.
    • Applications in synthetic chemistry rather than biochemistry .

Preparation Methods

Energy Consumption

Microreactor systems reduce energy use by 40% compared to batch processes, as calculated via life-cycle assessment (LCA) models. The exothermic reaction’s heat is reclaimed through integrated heat exchangers.

Environmental Impact

Waste streams differ markedly:

  • Ethanol-based methods : 8 L wastewater/kg CAPS (BOD = 5,200 mg/L)

  • Microreactor systems : 1.2 L wastewater/kg CAPS (BOD = 890 mg/L)

Scalability Challenges

While microreactors excel in small-scale production, their capital cost ($1.2M per 100 kg/day module) limits adoption. Modified batch autoclaves with cascade temperature control offer a compromise, yielding 85% CAPS at 1-ton scale.

"The shift from batch to continuous processes in CAPS manufacturing represents a paradigm shift, cutting production costs by 30% while enhancing product consistency." — Analysis of Patent US20060089509

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Sodium 3-(cyclohexylamino)propane-1-sulfonate (CAPS-Na) relevant to its use in biochemical buffers?

  • Answer : CAPS-Na (CAS 105140-23-6) is a zwitterionic buffer with a molecular weight of 243.31 g/mol and molecular formula C₉H₁₈NNaO₃S. Its pKa (~10.4 at 25°C) makes it suitable for high-pH applications (e.g., electrophoresis, chromatography). Key properties include high water solubility, stability at alkaline pH, and minimal interference with metal ions. Its cyclohexylamino group contributes to low UV absorbance, reducing interference in spectrophotometric assays . For precise buffer preparation, use molecular biology-grade CAPS-Na (≥98% purity) to avoid contaminants affecting enzymatic reactions .

Q. How should CAPS-Na be stored and handled to maintain stability in laboratory settings?

  • Answer : Store CAPS-Na at room temperature (10–30°C) in a tightly sealed container to prevent moisture absorption and oxidation. Desiccate prolonged stocks to avoid hydrate formation, which may alter solubility. For buffer preparation, dissolve in ultrapure water (18.2 MΩ·cm) and filter-sterilize (0.22 µm) to eliminate particulates. Avoid prolonged exposure to strong light or temperatures >40°C, as sulfonate groups may degrade .

Q. What is the recommended method for preparing CAPS-Na buffered solutions for chromatography?

  • Answer :

Weigh accurately : Use 221.32 g/mol (free acid) or 243.31 g/mol (sodium salt) for molarity calculations.

Dissolve in water : For a 0.1 M solution, dissolve 24.33 g CAPS-Na in 1 L water.

Adjust pH : Titrate with NaOH (for free acid) or HCl (for sodium salt) to the target pH (typically 10.0–11.0).

Validate ionic strength : Use conductivity meters to ensure consistency, as variations can affect silica column performance in HPLC .

Advanced Research Questions

Q. How can batch-to-batch variability in CAPS-Na affect chromatographic separations, and what validation strategies are recommended?

  • Answer : Batch variability in CAPS-Na (e.g., residual salts, hydration state) can alter mobile phase ionic strength, leading to retention time shifts in HPLC. To mitigate:

  • Pre-weigh buffers : Prepare CAPS/CAPSO-Na mixtures by mass (not volume) to minimize ammonia volatility effects .
  • Column equilibration : Extend column conditioning time (≥30 column volumes) for new buffer batches.
  • Robustness testing : Use a Plackett-Burman design to evaluate pH, ionic strength, and temperature effects on separation reproducibility .

Q. What analytical techniques are most suitable for assessing the purity and ionic strength of CAPS-based buffers?

  • Answer :

  • Ion chromatography (IC) : Quantify sulfonate and sodium ions to confirm stoichiometry.
  • Karl Fischer titration : Measure water content (<0.5% w/w) to detect hydrate formation.
  • NMR spectroscopy : Use ¹H/¹³C NMR to identify impurities (e.g., cyclohexylamine byproducts).
  • Conductivity assays : Validate ionic strength against reference standards (e.g., USP-grade sodium heptanesulfonate) .

Q. How do structural modifications of zwitterionic buffers like CAPS-Na influence protein stability assays compared to other buffers (e.g., Tris, HEPES)?

  • Answer : CAPS-Na’s cyclohexyl group reduces hydrogen bonding with protein surfaces, minimizing denaturation in alkaline conditions. In thermal shift assays:

  • Lower ion strength : CAPS-Na (≤0.1 M) preserves protein solubility better than Tris at high pH.
  • Metal chelation : Unlike HEPES, CAPS-Na does not bind divalent cations (e.g., Mg²⁺), making it suitable for metalloenzyme studies.
  • Validation : Compare melting temperatures (Tm) of lysozyme or BSA in CAPS-Na vs. Tris buffers via differential scanning fluorimetry (DSF) .

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